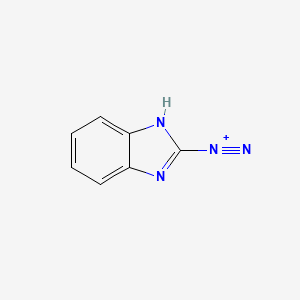
1H-Benzimidazole-2-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-2-diazonium is a diazonium compound derived from benzimidazole. Benzimidazole itself is a heterocyclic aromatic organic compound, consisting of fused benzene and imidazole rings. The diazonium group attached to the benzimidazole ring makes this compound a versatile intermediate in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-diazonium can be synthesized through the diazotization of 1H-benzimidazole-2-amine. The process involves the reaction of 1H-benzimidazole-2-amine with nitrous acid, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure high yield and purity of the diazonium compound. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-2-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium cyanide are commonly used.
Coupling Reactions: Phenols and aromatic amines are used under basic conditions.
Reduction Reactions: Reducing agents like hypophosphorous acid or stannous chloride are employed.
Major Products:
Substitution Reactions: Halogenated benzimidazoles, cyanobenzimidazoles, and hydroxybenzimidazoles.
Coupling Reactions: Azo dyes with various chromophoric properties.
Reduction Reactions: 1H-Benzimidazole-2-amine.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-2-diazonium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Derivatives of this compound are investigated for their potential as anticancer and antimicrobial agents.
Industry: It is used in the production of azo dyes, which are important in textile and printing industries.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole-2-diazonium involves the formation of reactive intermediates that can interact with various molecular targets. In coupling reactions, the diazonium group forms a bond with the nucleophilic site of the coupling partner, leading to the formation of azo compounds. In biological systems, the diazonium group can modify proteins and nucleic acids, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-2-amine: The precursor to 1H-Benzimidazole-2-diazonium, used in similar synthetic applications.
1H-Benzimidazole-2-carboxylic acid: Another derivative of benzimidazole with different reactivity and applications.
2-Phenyl-1H-benzimidazole: A structurally similar compound with distinct chemical properties.
Uniqueness: this compound is unique due to its diazonium group, which imparts distinct reactivity compared to other benzimidazole derivatives. This reactivity makes it a valuable intermediate in the synthesis of azo dyes and other aromatic compounds, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
66138-09-8 |
|---|---|
Molekularformel |
C7H5N4+ |
Molekulargewicht |
145.14 g/mol |
IUPAC-Name |
1H-benzimidazole-2-diazonium |
InChI |
InChI=1S/C7H5N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)/q+1 |
InChI-Schlüssel |
ZUMUNOBFFWJCMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















